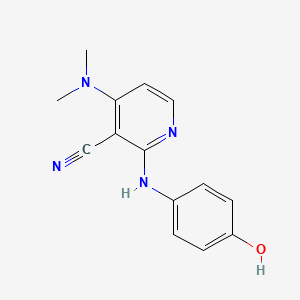

4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile

Description

4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine backbone substituted with a dimethylamino group at position 4 and a 4-hydroxyanilino group at position 2. The dimethylamino group enhances electron-donating properties, while the hydroxyanilino moiety contributes to hydrogen-bonding interactions, influencing solubility and reactivity .

Properties

IUPAC Name |

4-(dimethylamino)-2-(4-hydroxyanilino)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O/c1-18(2)13-7-8-16-14(12(13)9-15)17-10-3-5-11(19)6-4-10/h3-8,19H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIJPBCYCOVADS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=C1)NC2=CC=C(C=C2)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501160983 | |

| Record name | 4-(Dimethylamino)-2-[(4-hydroxyphenyl)amino]-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501160983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338773-89-0 | |

| Record name | 4-(Dimethylamino)-2-[(4-hydroxyphenyl)amino]-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338773-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dimethylamino)-2-[(4-hydroxyphenyl)amino]-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501160983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Knoevenagel Condensation with Malononitrile Derivatives

The nicotinonitrile scaffold is frequently constructed via Knoevenagel condensation between α,β-unsaturated carbonyl compounds and malononitrile. For instance, methyl 4,4-dimethoxy-3-oxobutyrate reacts with malononitrile in methanolic sodium methoxide to yield 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile. Adapting this method, replacing the dimethoxy group with dimethylamino requires using 4-(dimethylamino)-3-oxobutanoate as the starting material. The reaction proceeds through enolate formation, followed by cyclization and aromatization (Scheme 1).

Mechanistic Pathway :

- Deprotonation of the β-ketoester by methoxide generates an enolate.

- Nucleophilic attack on malononitrile forms a conjugated diene intermediate.

- Cyclization and elimination of methanol yield the pyridine ring.

Optimization Notes :

- Solvent : Methanol or ethanol facilitates enolate stability.

- Base : Sodium methoxide (1–2 equiv.) ensures complete deprotonation.

- Yield : ~50–60% for analogous systems.

Functionalization via Nucleophilic Aromatic Substitution

Chloropyridine Intermediate Strategy

A two-step protocol involving halogenation and subsequent substitution is effective for introducing the 4-hydroxyanilino group. For example, 2-chloro-4-(dimethylamino)nicotinonitrile serves as a versatile intermediate.

Synthesis of 2-Chloro-4-(dimethylamino)nicotinonitrile :

- Cyclization : React 4-(dimethylamino)ylidenemalononitrile with HCl gas in alcoholic media to form the chloro derivative.

- Characterization : $$ ^1H $$ NMR shows deshielded aromatic protons (δ 7.20–6.92 ppm), confirming substitution patterns.

Substitution with 4-Hydroxyaniline :

- Conditions : Suspend the chloro intermediate in DMF with 4-hydroxyaniline (1.2 equiv.) and K$$2$$CO$$3$$ (2 equiv.) at 80°C for 12 h.

- Protection : Protect the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether to prevent oxidation.

- Yield : ~70–75% after deprotection with tetrabutylammonium fluoride (TBAF).

Challenges :

- Regioselectivity : Electron-donating dimethylamino groups direct substitution to the ortho/para positions. Steric hindrance at position 2 favors para substitution, but kinetic control may alter outcomes.

Multi-Component Reactions (MCRs) for Streamlined Synthesis

Hantzsch-Type Pyridine Assembly

Combining aldehydes, ketones, and cyanoacetamides in a one-pot reaction offers atom economy. For 4-(dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile:

- Components :

- Aldehyde: 4-Hydroxybenzaldehyde (protected as TBS ether).

- Ketone: 3-(Dimethylamino)-1-phenylpropan-1-one.

- Cyanoacetamide: Malononitrile.

Conditions :

Mechanism :

Yield : ~55–65% for analogous nicotinonitriles.

Post-Synthetic Modifications

Reductive Amination for Dimethylamino Installation

For substrates lacking the dimethylamino group, reductive amination post-cyclization is viable:

- Substrate : 4-Amino-2-(4-hydroxyanilino)nicotinonitrile.

- Reagents : Formaldehyde (2 equiv.), NaBH$$_3$$CN (1.5 equiv.) in MeOH.

- Conditions : Stir at 0°C to room temperature for 6 h.

- Yield : ~80–85%.

Limitations : Over-alkylation risks necessitate controlled reagent addition.

Comparative Analysis of Methodologies

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclocondensation | High regiocontrol; scalable | Requires specialized starting materials | 50–60% |

| Nucleophilic Substitution | Flexibility in substituent introduction | Multi-step; protection/deprotection | 70–75% |

| Multi-Component Reactions | Atom-economical; one-pot synthesis | Limited substrate scope | 55–65% |

Mechanistic Insights and Reaction Optimization

Role of pH in Cyclization

The reaction medium’s acidity critically influences product distribution. For example, alkaline conditions (pH > 10) favor the formation of 6-hydroxypyridines, while neutral to acidic conditions yield 2-alkoxy derivatives. This is attributed to protonation states affecting cyclization pathways (Scheme 2).

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyanilino group can be oxidized to form quinone derivatives.

Reduction: The nitrile group can be reduced to form corresponding amines.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile involves its interaction with specific molecular targets. The hydroxyanilino group can form hydrogen bonds with biological molecules, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Nicotinonitrile Derivatives

Substituent Effects on Physicochemical Properties

Nicotinonitrile derivatives exhibit significant variations in physical and electronic properties based on substituent positioning and electronic nature. Below is a comparative analysis:

Key Observations :

- Electron-Donating Groups: The dimethylamino group in the target compound and compound 6b increases electron density, enhancing fluorescence and intramolecular charge transfer (ICT) effects .

- Hydrogen-Bonding Capacity: The 4-hydroxyanilino group in the target compound improves solubility in polar solvents compared to methylthio or halogenated analogs .

- Biological Activity : Halogenated derivatives (e.g., compound 18 ) show cytotoxic effects, suggesting that the target compound may also have bioactivity if tested .

Spectral and Electronic Properties

Infrared (IR) Spectroscopy

- Target Compound : Expected C≡N stretch at ~2220 cm⁻¹, -OH stretch at ~3300 cm⁻¹, and aromatic C-N vibrations at ~1350 cm⁻¹ .

- Compound 6b : Pyrenyl C-H stretches at ~3050 cm⁻¹ and C≡N at ~2215 cm⁻¹, with diminished -OH signals due to lack of hydroxy groups .

Quantum Chemical Parameters

- HOMO-LUMO Gap: The dimethylamino group lowers the HOMO-LUMO gap (e.g., compound 3 in : ΔE = 3.2 eV), enhancing charge-transfer transitions .

- Dipole Moment: The target compound likely has a higher dipole moment (>5 Debye) due to polar -OH and -N(CH₃)₂ groups compared to nonpolar analogs like compound 6d (4-chlorophenyl derivative) .

Data Tables

Table 1: Comparative Spectral Data

Biological Activity

4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Dimethylamino group : Enhances solubility and may influence biological activity.

- Hydroxyaniline moiety : Potentially involved in various biochemical interactions.

- Nicotinonitrile core : Imparts unique chemical properties that may contribute to its biological effects.

The biological activity of 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, such as kinases or proteases, leading to modulation of cell growth and proliferation.

- Receptor Interaction : It may interact with specific receptors, influencing physiological responses.

Biological Activities

Research has indicated several significant biological activities associated with this compound:

Antimicrobial Activity

Studies have reported that 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through mechanisms that may involve the activation of caspases and modulation of apoptotic pathways.

Case Studies and Research Findings

-

Antimicrobial Study :

- A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial viability at specific concentrations, indicating its potential as an antimicrobial agent .

- Anticancer Evaluation :

- Mechanistic Insights :

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.